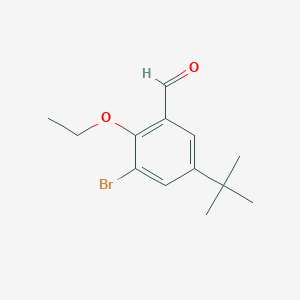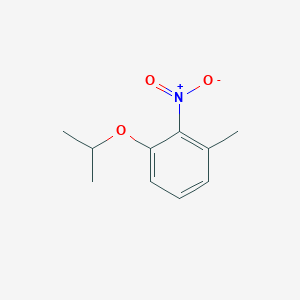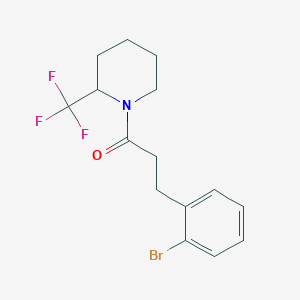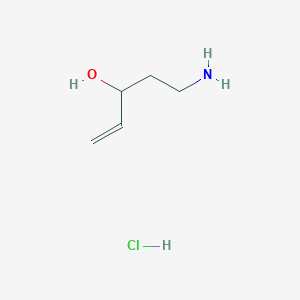
2-(Azetidin-3-yl)-4-bromothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azetidin-3-yl)-4-bromothiazole is a heterocyclic compound that contains both azetidine and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene to form the azetidine ring . The thiazole ring can then be introduced through various cyclization reactions involving brominated precursors.
Industrial Production Methods
Industrial production of 2-(Azetidin-3-yl)-4-bromothiazole may involve multi-step synthesis starting from readily available starting materials.
化学反应分析
Types of Reactions
2-(Azetidin-3-yl)-4-bromothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiazole ring or reduce any double bonds present.
Substitution: The bromine atom in the thiazole ring can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups depending on the nucleophile used.
科学研究应用
2-(Azetidin-3-yl)-4-bromothiazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-(Azetidin-3-yl)-4-bromothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and thiazole rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
相似化合物的比较
Similar Compounds
2-(Azetidin-3-yl)-4-chlorothiazole: Similar structure but with a chlorine atom instead of bromine.
2-(Azetidin-3-yl)-4-fluorothiazole: Contains a fluorine atom instead of bromine.
2-(Azetidin-3-yl)-4-iodothiazole: Contains an iodine atom instead of bromine.
Uniqueness
2-(Azetidin-3-yl)-4-bromothiazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity.
属性
分子式 |
C6H7BrN2S |
|---|---|
分子量 |
219.10 g/mol |
IUPAC 名称 |
2-(azetidin-3-yl)-4-bromo-1,3-thiazole |
InChI |
InChI=1S/C6H7BrN2S/c7-5-3-10-6(9-5)4-1-8-2-4/h3-4,8H,1-2H2 |
InChI 键 |
FJMRBKZAQZYVSY-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C2=NC(=CS2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B14763151.png)

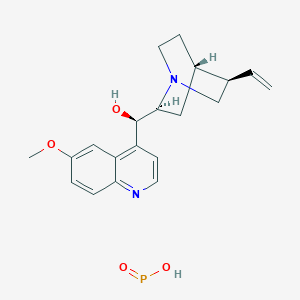
![4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[6-[4-(2-methoxyethyl)piperazin-1-yl]-4-methyl-1H-benzimidazol-2-yl]piperidin-2-one](/img/structure/B14763180.png)
![2-(2-Chlorophenyl)benzo[b]thiophene](/img/structure/B14763184.png)


